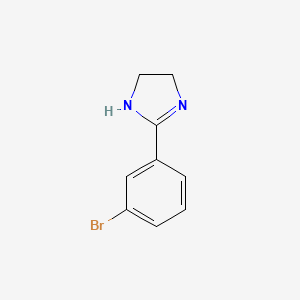
2-(3-bromophenyl)-4,5-dihydro-1H-Imidazole
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that derivatives of imidazole, including those with a bromophenyl group, exhibit potent antimicrobial activities. The synthesis of novel imidazoles has been pursued for their therapeutic potential against various microbial strains. For instance, a study reported the synthesis of several imidazole derivatives, highlighting their efficacy against Candida albicans at different concentrations, suggesting the significant role these compounds can play in developing new antimicrobial agents (Narwal et al., 2012).
Molecular Docking and Structure Analysis
Imidazole derivatives have been explored for their binding properties to biological targets through molecular docking studies. For example, research involving 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole demonstrated its strong binding affinity to Candida albicans dihydrofolate reductase, hinting at potential applications in treating fungal infections (Jayashree et al., 2019). Additionally, crystal structure analysis and Hirshfeld surface analysis provide insights into the intermolecular interactions within the crystal lattice, further aiding in the understanding of the compound's pharmacological potential.
Synthetic Methodologies and Reaction Mechanisms
The synthesis and reaction mechanisms of imidazole derivatives, including 2-(3-bromophenyl)-4,5-dihydro-1H-Imidazole, are of significant interest. Studies have detailed synthetic pathways leading to various imidazole compounds, offering insights into reaction conditions, yields, and the influence of different substituents on the final product. For instance, a research article discussed the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, providing an in-depth look at the reaction mechanism and conditions that favor high product yield (Hu Zhi-zhi, 2009).
Drug Design and Computational Studies
Imidazole derivatives are also at the forefront of drug design and computational chemistry studies. Their interaction with biological molecules and potential as therapeutic agents are evaluated through computational methods, including density functional theory (DFT) and molecular dynamics simulations. These studies provide valuable information on the electronic structure, reactivity, and interaction with biological targets, facilitating the design of new drugs with enhanced efficacy and specificity (Thomas et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYHGSCYFJDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)

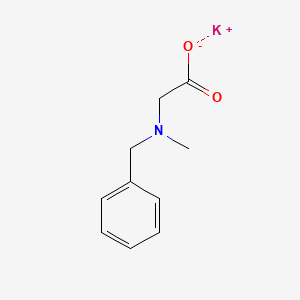

![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)
![Methyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B3123941.png)
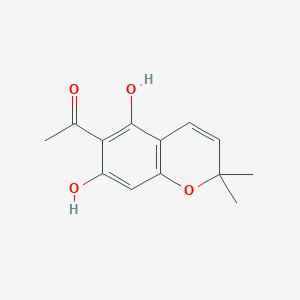
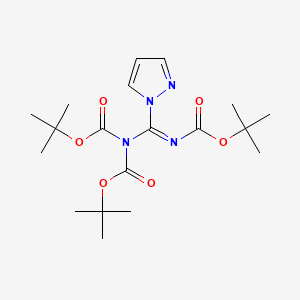
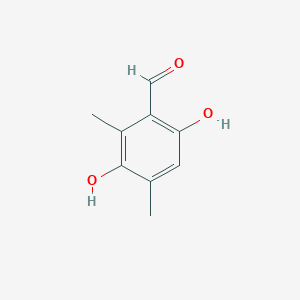
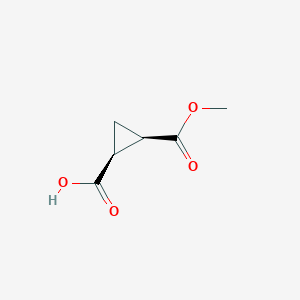
![[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine](/img/structure/B3123981.png)